A Technical Guide to (5-Methyl-1H-pyrazol-4-yl)boronic Acid: Properties, Synthesis, and Applications in Modern Chemistry
A Technical Guide to (5-Methyl-1H-pyrazol-4-yl)boronic Acid: Properties, Synthesis, and Applications in Modern Chemistry
Section 1: Introduction and Strategic Overview
In the landscape of modern organic synthesis and medicinal chemistry, the strategic deployment of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures. Among these, heterocyclic boronic acids have emerged as indispensable tools, primarily due to their versatility in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical examination of (5-Methyl-1H-pyrazol-4-yl)boronic acid, a reagent of increasing importance.
The pyrazole nucleus is a privileged scaffold in drug discovery, present in a multitude of approved therapeutic agents, valued for its metabolic stability and ability to engage in critical hydrogen bonding interactions with biological targets.[1][2] The addition of a boronic acid moiety at the 4-position transforms the simple 5-methylpyrazole heterocycle into a potent synthetic intermediate. This guide will elucidate the core chemical properties, provide validated synthetic and application protocols, and discuss the critical handling considerations for (5-Methyl-1H-pyrazol-4-yl)boronic acid, offering researchers and drug development professionals a comprehensive resource for its effective utilization.
Section 2: Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application. (5-Methyl-1H-pyrazol-4-yl)boronic acid is typically a white to off-white solid. Its stability is a key consideration; like many boronic acids, it can be susceptible to dehydration to form boroxines (cyclic anhydrides) and requires proper storage to ensure reactivity.
Core Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 1071455-14-5 | |
| Molecular Formula | C₄H₇BN₂O₂ | [3][4] |
| Molecular Weight | 125.92 g/mol | [3][4][5] |
| Appearance | White to light-colored powder/solid | [6] |
| Purity | Typically ≥95% | [6] |
| Storage Conditions | Freezer (-20°C to 2-8°C), under inert atmosphere | [3][7][8] |
Spectroscopic Signature
While specific spectra are lot-dependent, the following provides an expected spectroscopic profile for characterization:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the pyrazole C-H proton (typically downfield), a singlet for the methyl group protons, and a broad singlet corresponding to the B(OH)₂ protons, which is exchangeable with D₂O.
-
¹³C NMR: The carbon spectrum will display distinct signals for the three pyrazole ring carbons and one for the methyl group. The carbon atom attached to the boron (ipso-carbon) may be difficult to observe due to quadrupolar relaxation.[9]
-
¹¹B NMR: The boron-11 NMR spectrum should exhibit a single, broad resonance in the range typical for trigonal boronic acids (δ 27-30 ppm), confirming the presence of the B(OH)₂ group.[9]
Section 3: Synthesis and Purification
The synthesis of pyrazole boronic acids generally relies on the regioselective functionalization of the pyrazole ring. A common and effective strategy involves a directed ortho-metalation (DoM) approach via lithiation, followed by quenching with a borate ester. This method provides a reliable pathway to the desired product.
Synthetic Workflow Diagram
Caption: Synthetic workflow for (5-Methyl-1H-pyrazol-4-yl)boronic acid.
Detailed Synthesis Protocol
This protocol is a representative procedure adapted from general methods for pyrazole borylation.[10][11]
-
Reactor Preparation: A multi-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with 1-methyl-1H-pyrazole (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Causality: The use of flame-dried glassware and an inert nitrogen atmosphere is critical to prevent quenching of the highly basic organolithium reagent by atmospheric moisture.
-
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Causality: Low temperature is essential to control the exothermic lithiation reaction, prevent side reactions, and ensure regioselectivity.
-
-
Lithiation: n-Butyllithium (n-BuLi, 1.1 eq) in hexanes is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours.
-
Borylation: Triisopropyl borate (1.5 eq) is added dropwise to the reaction mixture. The solution is then allowed to warm slowly to room temperature and stirred overnight.
-
Causality: The borate ester acts as the electrophilic boron source. Using a slight excess ensures complete consumption of the lithiated intermediate.
-
-
Hydrolysis (Work-up): The reaction is carefully quenched by the slow addition of 2M aqueous hydrochloric acid (HCl) until the pH is acidic (~pH 2-3). The mixture is stirred vigorously for 1-2 hours.
-
Causality: The acidic workup hydrolyzes the intermediate boronate ester to the desired boronic acid.
-
-
Isolation: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The resulting crude solid is purified by recrystallization from an appropriate solvent system (e.g., water or an ethyl acetate/hexane mixture) to yield pure (5-Methyl-1H-pyrazol-4-yl)boronic acid.
Section 4: Core Reactivity and Applications
The primary utility of (5-Methyl-1H-pyrazol-4-yl)boronic acid lies in its function as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for constructing biaryl and heteroaryl-aryl structures.[1][12]
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for coupling (5-Methyl-1H-pyrazol-4-yl)boronic acid with an aryl bromide.
-
Reagent Preparation: To a reaction vessel (e.g., a Schlenk tube) is added the aryl bromide (1.0 eq), (5-Methyl-1H-pyrazol-4-yl)boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).[13][14]
-
Causality: An excess of the boronic acid is used to drive the reaction to completion. The base is crucial for activating the boronic acid to form a more nucleophilic "ate" complex, which facilitates the transmetalation step.[12]
-
-
Solvent Addition: The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvents (e.g., a mixture of 1,4-dioxane and water, 4:1) are then added.
-
Causality: Degassing the solvents by sparging with an inert gas or freeze-pump-thaw cycles is essential to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction: The mixture is heated to the required temperature (typically 80-100 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by flash column chromatography on silica gel to afford the desired coupled product.
Section 5: Safety, Handling, and Storage
Proper handling and storage are imperative to ensure user safety and maintain the chemical integrity of (5-Methyl-1H-pyrazol-4-yl)boronic acid. The compound is classified as hazardous.[15][16]
GHS Hazard Information
| Hazard Class | Hazard Statement | Pictogram | Source(s) |
| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 | [15][16] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | GHS07 | [15][16] |
| Acute Toxicity, Oral (Potential) | H302: Harmful if swallowed | GHS07 | [5][8] |
| STOT, Single Exposure | H335: May cause respiratory irritation | GHS07 | [5][8] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[7][15]
-
Personal Protective Equipment:
Storage and Stability
-
Conditions: Store in a tightly sealed container in a cool, dry place.[7][15] Recommended storage is in a freezer.
-
Incompatibilities: Keep away from strong oxidizing agents.[15][16]
-
Stability: Boronic acids can undergo trimerization to form boroxines upon loss of water. Storing in a desiccator or under an inert atmosphere can prolong shelf life and ensure consistent reactivity.
Section 6: Conclusion
(5-Methyl-1H-pyrazol-4-yl)boronic acid stands as a valuable and versatile building block for synthetic and medicinal chemists. Its utility is firmly rooted in the strategic combination of a medicinally relevant pyrazole core with the synthetic power of the boronic acid functional group for Suzuki-Miyaura cross-coupling. By understanding its physicochemical properties, employing robust synthetic and coupling protocols, and adhering to strict safety and handling guidelines, researchers can effectively leverage this reagent to accelerate the discovery and development of novel chemical entities.
Section 7: References
-
Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2023). B-(5-Methyl-1H-Pyrazol-3-Yl)Boronic Acid. Retrieved from --INVALID-LINK--
-
BLD Pharm. (n.d.). (5-Methyl-1H-pyrazol-4-yl)boronic acid hydrochloride. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Angene Chemical. (2023). Safety Data Sheet. Retrieved from --INVALID-LINK--
-
TCI Chemicals. (2023). Safety Data Sheet. Retrieved from --INVALID-LINK--
-
MySkinRecipes. (n.d.). (5-Methyl-1H-pyrazol-3-yl)boronic acid. Retrieved from --INVALID-LINK--
-
Chem-Impex. (n.d.). 1H-Pyrazole-4-boronic acid. Retrieved from --INVALID-LINK--
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. Retrieved from --INVALID-LINK--
-
ResearchGate. (2008). Synthesis of pinacol esters of 1-alkyl-1H-pyrazol-5-yl- and 1-alkyl-1H-pyrazol-4-ylboronic acids. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). (5-Methyl-1h-pyrazol-4-yl)boronic acid hydrochloride. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). (5-METHYL-1H-PYRAZOL-4-YL)BORONIC ACID. Retrieved from --INVALID-LINK--
-
Cas Number Lookup. (n.d.). (5-METHYL-1H-PYRAZOL-4-YL)BORONIC ACID molecular information. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-boronic acid. Retrieved from --INVALID-LINK--
-
PMC - PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Retrieved from --INVALID-LINK--
-
Supporting Information. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. (Source URL could not be retrieved)
-
Santa Cruz Biotechnology. (n.d.). 5-Methyl-1H-pyrazole-4-boronic acid, pinacol ester. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 1h-pyrazole-4-boronic acid(763120-58-7) 1 h nmr. Retrieved from --INVALID-LINK--
-
Oakwood Chemical. (n.d.). (5-Methyl-1H-pyrazol-3-yl)boronic acid. Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). (5-methyl-1H-pyrazol-4-yl)boronic acid. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. Retrieved from --INVALID-LINK--
-
ChemScene. (n.d.). (1-Methyl-1H-pyrazol-5-yl)-boronic acid. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2023). (1-Methyl-1H-pyrazol-5-yl)-boronic acid. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). (1-Methyl-1H-pyrazol-5-yl)-boronic acid. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from --INVALID-LINK--
References
- 1. nbinno.com [nbinno.com]
- 2. Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (5-Methyl-1H-pyrazol-3-yl)boronic acid [myskinrecipes.com]
- 4. molecularinfo.com [molecularinfo.com]
- 5. 1-Methyl-1H-pyrazole-4-boronic acid | C4H7BN2O2 | CID 11263501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. angenechemical.com [angenechemical.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. (1-Methyl-1H-pyrazol-5-yl)-boronic acid | 720702-41-0 [chemicalbook.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
